2,6-difluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
This compound is a benzamide derivative featuring a 2,6-difluorophenyl core linked to a pyrazole ring substituted with a 6-fluoro-1,3-benzothiazole group and a methyl moiety. The fluorine substituents enhance metabolic stability and bioavailability, while the benzothiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4OS/c1-9-7-15(23-17(26)16-11(20)3-2-4-12(16)21)25(24-9)18-22-13-6-5-10(19)8-14(13)27-18/h2-8H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZDRAASALIAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and observed activities:
*Calculated based on formula C₁₉H₁₂F₃N₅O₂S.
Key Research Findings and Divergences
- Cholinesterase Inhibition: Urea and carbamate derivatives of 6-fluoro-1,3-benzothiazole exhibit nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The target compound’s pyrazole-carboxamide linkage may mimic urea’s hydrogen-bonding capacity, suggesting comparable activity.
- Metabolic Stability: Fluorinated analogs (e.g., 2,6-difluorophenyl derivatives) demonstrate enhanced resistance to cytochrome P450 oxidation compared to non-fluorinated counterparts .
- Contradictions in Activity: While benzothiazole-pyrazole hybrids generally show enzyme inhibition, substituent positioning critically affects potency. For example, 3-methyl substitution on pyrazole (as in the target compound) may reduce steric hindrance compared to bulkier groups (e.g., dichlorophenoxy in 1005614-38-9) .
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